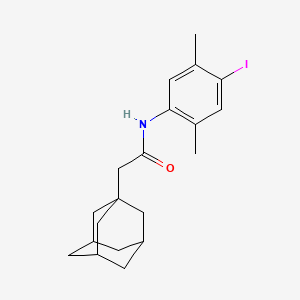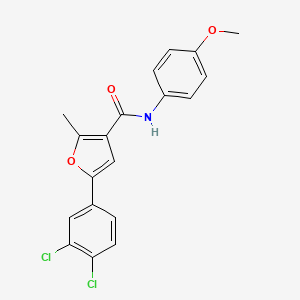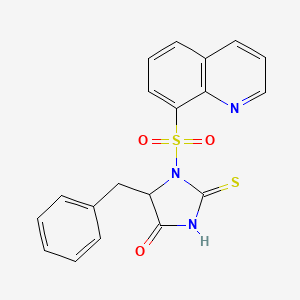
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide
説明
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide, also known as AIDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIDA is a derivative of adamantane, which is a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. AIDA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide exerts its effects by selectively binding to the allosteric site of the mGluR5 receptor. This binding inhibits the activation of the receptor, which leads to a decrease in intracellular calcium levels and a decrease in the release of glutamate. Glutamate is a neurotransmitter that plays a critical role in synaptic plasticity, learning, and memory. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide's inhibition of mGluR5 has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of mGluR5 activation, the decrease in intracellular calcium levels, and the decrease in glutamate release. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has also been shown to induce apoptosis in cancer cells, which has potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and high yield of synthesis. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has also been extensively studied for its mechanism of action and physiological effects, which makes it a valuable tool for scientific research. However, 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has some limitations, including its high cost of synthesis and its potential toxicity.
将来の方向性
There are several future directions for the study of 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders and cancer, and the exploration of its effects on other receptors and neurotransmitters. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide's potential as a tool for drug development and discovery also warrants further investigation.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide's potential therapeutic applications in the treatment of neurological disorders and cancer make it a valuable tool for scientific research, and its future directions warrant further investigation.
科学的研究の応用
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity, learning, and memory. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to block the effects of mGluR5 activation, which has potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
In cancer research, 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been studied as a potential anticancer agent. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which has potential therapeutic applications in the treatment of cancer.
特性
IUPAC Name |
2-(1-adamantyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26INO/c1-12-4-18(13(2)3-17(12)21)22-19(23)11-20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSJKJCJLJNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4134769.png)
![N-{[5-({2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4134772.png)
![dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4134778.png)
![2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4134782.png)

![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)


![methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4134826.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)
![methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4134845.png)
![N,N'-bis(2-furylmethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4134854.png)
![N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4134868.png)